3-(3,5-dimethoxybenzamido)-N-(6-methylpyridin-2-yl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide
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Description
3-(3,5-dimethoxybenzamido)-N-(6-methylpyridin-2-yl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide is a useful research compound. Its molecular formula is C33H33N5O5 and its molecular weight is 579.657. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- The study of novel annulated products from aminonaphthyridinones illustrates the chemical reactivity and potential for creating new heterocyclic systems, such as pyrido[3,2-c]pyrrolo[2,3-e]azocin derivatives, indicating a pathway for synthesizing complex molecules similar to the compound (Deady & Devine, 2006).
- Aromatic polyamides with pendant acetoxybenzamide groups have been synthesized, showcasing the integration of benzamide functionalities into polymers for materials science applications, hinting at the versatility of benzamide derivatives in polymer chemistry (Sava et al., 2003).
Biological Activities
- The compound's analogs, specifically those containing isoquinolinyl and benzodiazepine units, have shown potential in biological activities, including acting as ligands for serotonin and dopamine receptors. This suggests a possible interest in the compound for pharmaceutical applications, particularly in the development of new therapeutics (Hirokawa et al., 2000).
- Studies involving dibenzo-diazocines and their derivatives, which share structural motifs with the compound , have explored their synthesis and potential applications in medicinal chemistry. For instance, the synthesis and characterization of dibenzo-diazocine derivatives have been detailed, providing insights into their potential as novel pharmacophores (Sathyanarayana & Prabusankar, 2014).
Heterocyclic Chemistry
- The exploration of heterocyclic synthesis, such as the creation of imidazole and imidazolium substituted dibenzo-diazocines, underscores the compound's relevance in the development of new heterocyclic structures. These studies provide a foundation for understanding how similar compounds could be synthesized and potentially modified for various scientific applications (Sathyanarayana & Prabusankar, 2014).
Properties
IUPAC Name |
3-[(3,5-dimethoxybenzoyl)amino]-N-(6-methylpyridin-2-yl)-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N5O5/c1-20-6-4-8-30(34-20)36-32(40)22-10-11-29(27(15-22)35-33(41)23-13-25(42-2)16-26(14-23)43-3)37-17-21-12-24(19-37)28-7-5-9-31(39)38(28)18-21/h4-11,13-16,21,24H,12,17-19H2,1-3H3,(H,35,41)(H,34,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATNLSYQFMGQOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NC(=O)C6=CC(=CC(=C6)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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